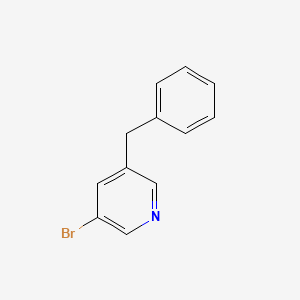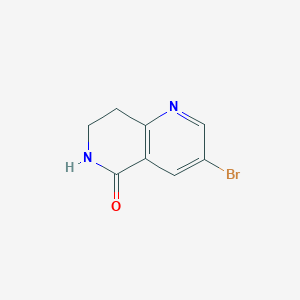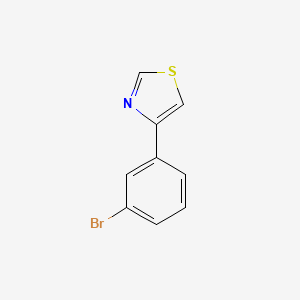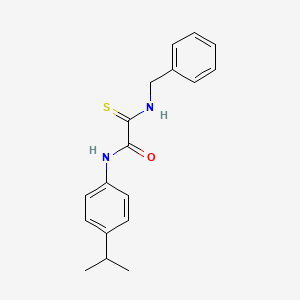![molecular formula C7H5NO2S2 B3035159 3-[(Cyanomethyl)sulfanyl]-2-thiophenecarboxylic acid CAS No. 303150-69-8](/img/structure/B3035159.png)
3-[(Cyanomethyl)sulfanyl]-2-thiophenecarboxylic acid
描述
3-[(Cyanomethyl)sulfanyl]-2-thiophenecarboxylic acid is an organic compound with the molecular formula C7H5NO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Cyanomethyl)sulfanyl]-2-thiophenecarboxylic acid typically involves the introduction of a cyanomethyl group and a sulfanyl group onto a thiophene ring. One common method includes the reaction of 2-thiophenecarboxylic acid with cyanomethyl sulfide under specific conditions to yield the desired product. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or dimethyl sulfoxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve high-quality product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfanyl group is oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced, particularly at the cyanomethyl group, to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes and other substituted derivatives.
科学研究应用
3-[(Cyanomethyl)sulfanyl]-2-thiophenecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
作用机制
The mechanism of action of 3-[(Cyanomethyl)sulfanyl]-2-thiophenecarboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyanomethyl and sulfanyl groups can influence its binding affinity and specificity, leading to diverse biological effects. The thiophene ring can also participate in π-π interactions and hydrogen bonding, further contributing to its activity .
相似化合物的比较
2-Thiophenecarboxylic acid: Lacks the cyanomethyl and sulfanyl groups, making it less reactive in certain contexts.
3-(Methylthio)-2-thiophenecarboxylic acid: Similar structure but with a methylthio group instead of a cyanomethyl group.
3-(Cyanomethyl)-2-thiophenecarboxylic acid: Lacks the sulfanyl group, affecting its reactivity and applications.
Uniqueness: 3-[(Cyanomethyl)sulfanyl]-2-thiophenecarboxylic acid is unique due to the presence of both the cyanomethyl and sulfanyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications, setting it apart from similar compounds .
属性
IUPAC Name |
3-(cyanomethylsulfanyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S2/c8-2-4-11-5-1-3-12-6(5)7(9)10/h1,3H,4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXPWXPVMQXGQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1SCC#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


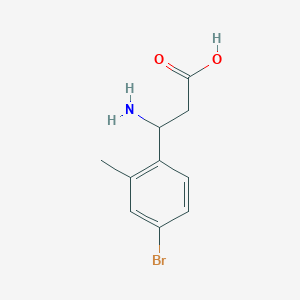
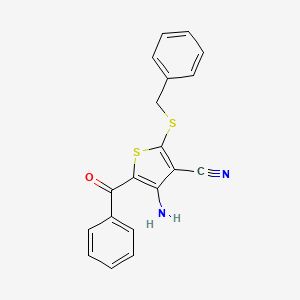
![2-(((6-chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)-4,6-dimethylnicotinonitrile](/img/structure/B3035078.png)
![8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B3035080.png)


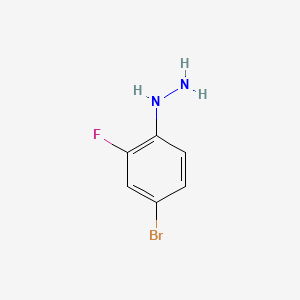
![4-bromo-3-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline](/img/structure/B3035088.png)
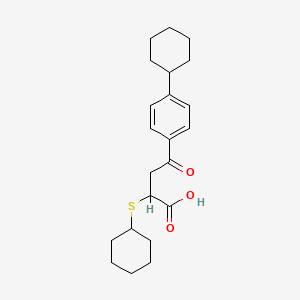
![3-(1-Benzylpiperidin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B3035091.png)
